Ácido bovínico

Descripción general

Descripción

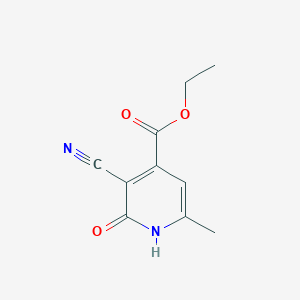

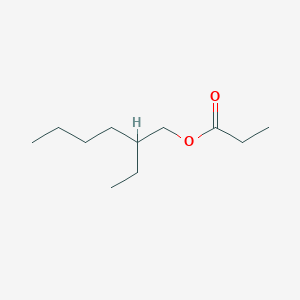

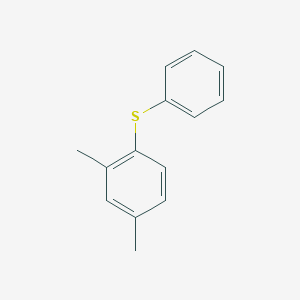

Es un ácido graso trans omega-7 con la fórmula química C18H32O2 y una masa molar de 280.452 g/mol . El nombre “ácido bovínico” fue propuesto por Kramer et al. en 1998 . Este compuesto es significativo ya que representa una parte sustancial del contenido total de ácido linoleico conjugado en los productos lácteos .

Aplicaciones Científicas De Investigación

El ácido bovínico tiene varias aplicaciones de investigación científica:

Química: En química, el ácido bovínico se estudia por sus propiedades únicas como un ácido linoleico conjugado. Se utiliza en investigaciones relacionadas con el metabolismo y la síntesis de ácidos grasos.

Biología: En la investigación biológica, el ácido bovínico se investiga por su papel en el metabolismo de los lípidos y sus efectos en los procesos celulares.

Medicina: El ácido bovínico se ha estudiado por sus posibles actividades anticancerígenas y antiateroscleróticas.

Mecanismo De Acción

El mecanismo de acción del ácido bovínico implica su interacción con varios objetivos y vías moleculares. El ácido bovínico ejerce sus efectos modulando el metabolismo de los lípidos e influenciando la expresión de genes involucrados en la síntesis y oxidación de ácidos grasos . Se ha demostrado que activa los receptores activados por proliferadores de peroxisomas, que desempeñan un papel crucial en la regulación del metabolismo de los lípidos . Además, se ha encontrado que el ácido bovínico inhibe la actividad de las enzimas involucradas en la síntesis de colesterol y triglicéridos .

Análisis Bioquímico

Biochemical Properties

Bovinic acid interacts with various enzymes, proteins, and other biomolecules. It is produced from vaccenic acid by the action of unsaturase enzymes . This interaction with enzymes is crucial for its biosynthesis and biotransformations .

Cellular Effects

Bovinic acid has been found to influence cell function. For instance, it has been suggested that bovinic acid might serve as signal molecules between the gut and liver . In the liver, it might enhance the expression of certain genes and down-regulate others, thereby influencing cellular processes .

Molecular Mechanism

At the molecular level, bovinic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is converted back to vaccenic acid en route to stearic acid , indicating its involvement in enzyme activation and inhibition.

Metabolic Pathways

Bovinic acid is involved in several metabolic pathways. It is produced as an intermediate in the rumen biohydrogenation of linoleic acid . This indicates that it interacts with enzymes involved in this metabolic pathway.

Métodos De Preparación

El ácido bovínico se produce a partir del ácido vaccénico a través de la acción de enzimas insaturasas . En entornos industriales, la producción de ácido bovínico implica la bioconversión del ácido vaccénico, que es un ácido graso trans que se encuentra naturalmente en la grasa de los rumiantes . El proceso implica la conversión enzimática del ácido vaccénico a ácido bovínico, que luego se puede aislar y purificar para diversas aplicaciones .

Análisis De Reacciones Químicas

El ácido bovínico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido bovínico se puede oxidar para formar varios productos de oxidación. Los reactivos comunes para la oxidación incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: La reducción del ácido bovínico puede producir ácidos grasos saturados. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: El ácido bovínico puede sufrir reacciones de sustitución, particularmente en los dobles enlaces. La halogenación con bromo o cloro es una reacción de sustitución común.

Hidrogenación: La hidrogenación del ácido bovínico puede convertirlo en ácido esteárico, un ácido graso saturado, utilizando catalizadores como el paladio sobre carbono.

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido bovínico .

Comparación Con Compuestos Similares

El ácido bovínico es similar a otros ácidos linoleicos conjugados, como:

Ácido linoleico: Un ácido graso poliinsaturado omega-6 con dos dobles enlaces en las posiciones 9 y 12.

Ácido vaccénico: Un ácido graso trans que sirve como precursor del ácido bovínico.

Ácido esteárico: Un ácido graso saturado formado a través de la hidrogenación del ácido bovínico.

Lo que diferencia al ácido bovínico es su estructura única como un ácido linoleico conjugado con enlaces dobles cis-9, trans-11 específicos, que confieren distintas actividades biológicas y beneficios para la salud .

Propiedades

IUPAC Name |

(9Z,11E)-octadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYXPOFIGCOSSB-GOJKSUSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041003 | |

| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bovinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2540-56-9 | |

| Record name | 9-cis,11-trans-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rumenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUMENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bovinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Bovinic acid shares the same molecular formula as linoleic acid, C18H32O2, with a molecular weight of 280.45 g/mol.

ANone: While the provided research doesn't delve into specific spectroscopic data for Bovinic acid, it does mention techniques like gas chromatography and mass spectrometry for identification and quantification. [, , , ] Further research in specialized databases would be necessary for detailed spectroscopic information.

ANone: The research provided focuses on Bovinic acid's role as a metabolite and its potential influence on biological pathways. There's no mention of it acting as a catalyst in chemical reactions. [, ]

ANone: While the provided research doesn't highlight specific computational studies on Bovinic acid, it does point to the potential of using techniques like QSAR modeling to explore structure-activity relationships. [] Such models could help predict the activity of Bovinic acid analogs based on structural modifications.

ANone: The provided research focuses on the scientific aspects of Bovinic acid. Information regarding specific SHE regulations would require consultation with relevant regulatory bodies and guidelines. []

ANone: The provided research doesn't mention any specific resistance mechanisms related to Bovinic acid. [] This aspect would require dedicated studies to explore any potential for developing resistance, especially if it were to be developed into a therapeutic agent.

ANone: The provided research primarily focuses on the identification of Bovinic acid and its potential role in lipid metabolism, particularly in the context of chickens. [, ] It doesn't delve into the detailed aspects covered in questions 13-26. These areas would require dedicated research and analyses beyond the scope of the provided scientific papers.

ANone: A multidisciplinary approach encompassing biochemistry, nutrition, microbiology, and analytical chemistry is crucial to fully elucidate the properties and potential applications of Bovinic acid. [] Combining expertise from these fields can provide insights into its biosynthesis, metabolism, biological activity, and potential health implications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid](/img/structure/B107757.png)

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)